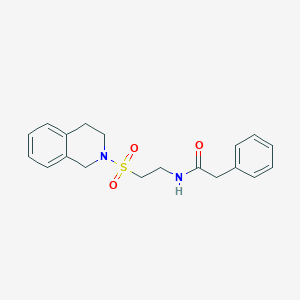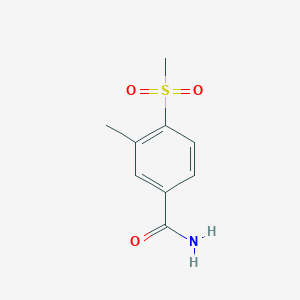
3-Methyl-4-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . This compound is also known as 4-Methanesulfonyl-3-methylbenzamide .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized through multi-step reaction pathways starting from commercially available materials. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3S/c1-6-5-7 (9 (10)11)3-4-8 (6)14 (2,12)13/h3-5H,1-2H3, (H2,10,11) . This indicates the presence of a benzamide group attached to a benzene ring, which is a common structure in many organic compounds .Aplicaciones Científicas De Investigación
Antiarrhythmic Activity
The synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, including those related to 3-Methyl-4-(methylsulfonyl)benzamide, have shown potent Class III activity without affecting conduction in both in vitro and in vivo models. This research highlights their potential in treating ventricular fibrillation and other cardiac arrhythmias by specifically blocking the delayed rectifier potassium current (IK) and extending the action potential duration in cardiac cells (Ellingboe et al., 1992).
Cardiac Electrophysiological Activity
Another study on N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to this compound, reported compounds with potency in in vitro Purkinje fiber assays comparable to known selective class III agents. This underlines their relevance in developing new treatments for reentrant arrhythmias, showcasing the importance of the 1H-imidazol-1-yl group for class III electrophysiological activity (Morgan et al., 1990).
Inhibition of Na+/H+ Exchanger
Research into benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors for treating acute myocardial infarction has identified potent and selective inhibitors. Compounds with a methylsulfonyl group, akin to this compound, have demonstrated significant in vitro activities, emphasizing the role of substituent positioning and the potential for adjunctive therapy in myocardial infarction treatment (Baumgarth et al., 1997).
Carbonic Anhydrase Inhibitors
Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have presented compounds with nanomolar inhibitory concentrations, indicating their therapeutic potential in conditions where modulation of carbonic anhydrase activity is beneficial. These findings suggest applications beyond traditional areas, possibly including treatment of glaucoma, edema, and certain neurological disorders (Supuran et al., 2013).
Hedgehog Pathway Inhibition
The study of GDC-0449, a molecule related to this compound, as a Hedgehog pathway inhibitor, reveals its extensive metabolism and disposition in animal models. The compound's selective inhibition of the Hedgehog signaling pathway, which is implicated in basal cell carcinoma and other cancers, underscores the therapeutic potential of such inhibitors in oncology (Yue et al., 2011).
Direcciones Futuras
Future research directions could involve the development of more potent and selective inhibitors based on the structure of 3-Methyl-4-(methylsulfonyl)benzamide . Additionally, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders, could be investigated.
Mecanismo De Acción
Target of Action
This compound may interact with multiple receptors or enzymes, contributing to its potential biological activities .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Based on its potential biological activities, it could potentially influence a variety of cellular processes, including cell proliferation, differentiation, migration, and apoptosis .
Propiedades
IUPAC Name |
3-methyl-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSOVZAEZMISKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

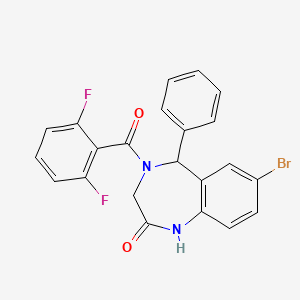
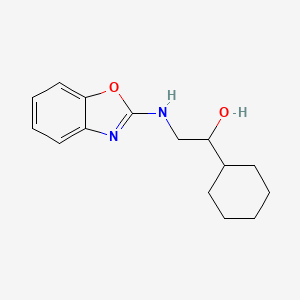
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2915079.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2915080.png)
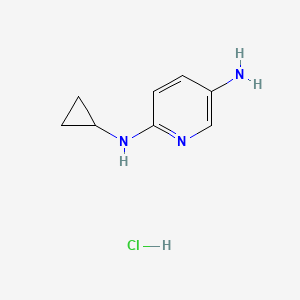
![(1R,2R)-2-[(6-Methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B2915082.png)





![2-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2915091.png)

